N-(3-methylpyridin-2-yl)-3-nitro-4-pyrrolidin-1-ylbenzamide
Overview
Description
N-(3-methylpyridin-2-yl)-3-nitro-4-pyrrolidin-1-ylbenzamide: is a complex organic compound that features a pyridine ring, a nitro group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylpyridin-2-yl)-3-nitro-4-pyrrolidin-1-ylbenzamide typically involves multi-step organic reactions. One common route includes:
Nitration: Introduction of the nitro group to the benzene ring.
Amidation: Formation of the amide bond by reacting an amine with a carboxylic acid derivative.
Pyrrolidine Addition: Introduction of the pyrrolidine ring through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The nitro group can be reduced to an amine under specific conditions.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Amines: Reduction of the nitro group yields amines.
Substituted Pyridines: Electrophilic or nucleophilic substitution on the pyridine ring.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Receptor Binding: May interact with biological receptors.
Medicine
Drug Development: Investigated for potential therapeutic properties.
Diagnostics: Used in the development of diagnostic agents.
Industry
Materials Science: Component in the synthesis of advanced materials.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism by which N-(3-methylpyridin-2-yl)-3-nitro-4-pyrrolidin-1-ylbenzamide exerts its effects involves interaction with molecular targets such as enzymes and receptors. The nitro group and pyridine ring play crucial roles in binding and activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-methylpyridin-2-yl)-3-nitro-4-pyrrolidin-1-ylbenzamide: shares similarities with other benzamide derivatives and pyridine-containing compounds.
Sulfonamides: Compounds with similar amide bonds but different functional groups.
Uniqueness
- The combination of the nitro group, pyridine ring, and pyrrolidine ring makes this compound unique in its reactivity and potential applications.
Properties
IUPAC Name |
N-(3-methylpyridin-2-yl)-3-nitro-4-pyrrolidin-1-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-12-5-4-8-18-16(12)19-17(22)13-6-7-14(15(11-13)21(23)24)20-9-2-3-10-20/h4-8,11H,2-3,9-10H2,1H3,(H,18,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEICZUAIGOBSMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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